molecular formula C6H4Cl2N2O2<br>C6H2Cl2(NO2)(NH2)<br>C6H4Cl2N2O2 B1670479 2,6-Dichloro-4-nitroaniline CAS No. 99-30-9

2,6-Dichloro-4-nitroaniline

Cat. No.: B1670479
CAS No.: 99-30-9
M. Wt: 207.01 g/mol
InChI Key: BIXZHMJUSMUDOQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitroaniline (DCN) is a chlorinated nitroaromatic compound with the molecular formula C₆H₃Cl₂N₂O₂. It is widely used as:

  • Agricultural fungicide: Effective against post-harvest pathogens like Rhizopus stolonifer and Monilinia fructicola in fruits and vegetables .
  • Dye intermediate: A key component in disperse azo dyes for textiles, though its reduction product, 2,6-dichloro-1,4-benzenediamine, is mutagenic .
  • Analytical chemistry: Detected via luminescent sensors (LOD: 0.95–2.81 μM) and colorimetric methods based on reduction to a blue indamine dye .

DCN exhibits nonlinear optical (NLO) properties due to intramolecular charge transfer between nitro (-NO₂) and amino (-NH₂) groups, making it valuable in material science .

Preparation Methods

2,6-Dichloro-4-nitroaniline is typically synthesized through the chlorination of benzoic acid. The process involves the reaction of benzoic acid with phosphorus trichloride to form benzoyl chloride, which then reacts with ammonium hypochlorite to produce dichloran . The industrial production of dichloran follows similar synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

2,6-Dichloro-4-nitroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Agricultural Applications

DCNA has been recognized for its efficacy as a fungicide against various pathogens affecting crops. It is particularly effective against soil-borne pathogens, foliar diseases, and fruit pathogens. Research indicates that DCNA can significantly enhance crop protection in ornamental and agricultural settings .

Case Study: Efficacy Against Pathogens

A study demonstrated that DCNA exhibited strong antifungal activity against specific pathogens in peach wine fermentation, suggesting its potential utility in agricultural practices to manage crop diseases effectively .

Dye Manufacturing

DCNA serves as a crucial intermediate in the production of azo dyes. These dyes are widely used in textiles and other industries due to their vibrant colors and stability. The ability to synthesize high-purity DCNA makes it an ideal precursor for various dye formulations .

ApplicationDescription
Dyes Used as an intermediate for azo dyes in textile manufacturing.
Specialty Chemicals Serves as a building block for various specialty chemicals used in different industries.

Pharmaceutical Research

In pharmaceutical research, DCNA is studied for its metabolic pathways and potential therapeutic applications. Investigations into its metabolism have revealed that it can induce its own metabolism in rat hepatic microsomes, leading to the formation of novel metabolites such as 3,5-dichloro-p-aminophenol. This metabolic behavior indicates potential implications for drug development and toxicity studies .

Case Study: Metabolic Studies

Research focusing on the metabolism of DCNA highlighted its conversion into denitrosated products, which could have implications for understanding drug interactions and toxicity mechanisms in humans .

Environmental Impact Studies

Given the environmental concerns associated with chemical waste from synthesis processes, studies have also focused on optimizing the production of DCNA to minimize aqueous effluent generation. New methods aim to recycle reaction media effectively while reducing harmful byproducts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Compound Molecular Formula Substituents Key Applications Toxicity/Mutagenicity
DCN C₆H₃Cl₂N₂O₂ 2,6-Cl; 4-NO₂ Fungicides, dyes, sensors Mutagenic (Carc. 2 H351)
4-Chloro-2,6-dinitroaniline C₆H₃ClN₃O₄ 4-Cl; 2,6-NO₂ Explosives, dyes High toxicity (aromatic nitro)
2-Chloro-4-nitroaniline C₆H₄ClN₂O₂ 2-Cl; 4-NO₂ Dyes, pharmaceuticals Suspected mutagen
4-Nitroaniline C₆H₅N₂O₂ 4-NO₂ Dyes, corrosion inhibitors Toxic; forms carcinogenic metabolites

Key Differences :

  • Substituent Position: DCN’s symmetrical 2,6-Cl substitution enhances steric stability and fungicidal activity compared to monosubstituted analogs like 2-chloro-4-nitroaniline .
  • Nitro Groups : 4-Chloro-2,6-dinitroaniline’s additional nitro group increases reactivity but also toxicity, limiting its agricultural use .

Functional Analogs in Agriculture

Compound Target Pathogens Efficacy (Concentration) Environmental Impact
DCN Rhizopus, Monilinia 3–4 ppm (sweet potatoes) Persists in soil; reduction products contaminate textiles
Benomyl Broad-spectrum fungi 100 ppm (peaches) Banned in some regions due to toxicity
Sodium ortho-phenylphenate (SOPP) Penicillium spp. 0.2% (fruits) Less persistent but pH-dependent efficacy

Advantages of DCN :

  • Thermostability : Effective in heated dips (51.5°C) for stone fruits, unlike heat-labile alternatives .
  • Low Residue Tolerance : Approved at 10 ppm in the U.S. for sweet potatoes, reflecting regulated safety thresholds .

Dye Industry Analogs

Compound Role in Dyes Reduction Products Regulatory Status (e.g., OEKO-TEX 100)
DCN Disperse dye precursor 2,6-Dichloro-1,4-benzenediamine (mutagenic) Non-compliant due to carcinogenicity
2-Nitro-4-chloroaniline Azo dye synthesis 4-Chloro-1,2-diaminobenzene Restricted in EU textiles
Disperse Orange 30 Direct dye component 4-Nitroaniline Banned in high-temperature applications

Critical Insight : DCN’s halogenation improves dye fastness but complicates biodegradation, leading to environmental accumulation .

Detection Techniques

Compound Method Sensitivity (LOD)
DCN Cd(II)–Sm(III) nanocluster fluorescence 0.95 μM (visible), 2.81 μM (NIR)
4-Nitroaniline LC/HRMS 1–50 mg/kg in textiles
2-Chloro-4-nitroaniline GC-MS Trace levels in environmental samples

Toxicity and Regulatory Status

  • DCN: Classified as Carc. 2 H351 (suspected carcinogen) due to its reduction products .
  • Regulatory Trends : DCN’s agricultural use persists in the U.S. but faces restrictions in Europe due to textile-linked hazards .

Biological Activity

2,6-Dichloro-4-nitroaniline (DCNA) is an organic compound belonging to the nitroaniline family, characterized by its unique chlorination pattern and nitro substitution. This compound has garnered attention for its diverse biological activities and potential applications in various fields including agriculture and pharmaceuticals. This article provides a comprehensive overview of the biological activity of DCNA, supported by data tables, case studies, and detailed research findings.

DCNA has the chemical formula C₆H₄Cl₂N₂O₂ and is primarily synthesized through chlorination reactions involving 4-nitroaniline. Common methods include using chlorine gas in the presence of acetic acid or hydrochloric acid, yielding high purity and yield . The synthesis process can be summarized as follows:

Compound Structure Unique Features
4-NitroanilineC₆H₆N₂O₂Precursor to many dyes; lacks chlorine substituents
3-Chloro-4-nitroanilineC₆H₄ClN₂O₂Chlorine at position 3; different biological activity
2-Amino-5-chlorobenzenesulfonic acidC₆H₈ClN₂O₃SSulfonic acid group; used in dye manufacturing
DichlorophenolC₆H₄Cl₂OUsed as disinfectant; lacks amino group

The specific chlorination pattern of DCNA influences its chemical reactivity and biological activity compared to similar compounds.

Toxicological Studies

Research indicates that DCNA exhibits significant toxicity in various biological systems. A notable study conducted by the National Institute for Occupational Safety and Health (NIOSH) reported that DCNA exposure led to increased organ weights and histopathological changes in the liver of test subjects . The key findings from this study include:

  • Critical Effects : Decreased hemoglobin and hematocrit levels were observed at multiple time points during a 90-day feeding study in dogs.
  • Point of Departure (POD) : The oral No Observed Adverse Effect Level (NOAEL) was determined to be 2.5 mg/kg-day.
  • Histopathological Changes : Significant changes were noted in liver tissues, indicating potential hepatotoxicity.

Carcinogenic Potential

While some studies suggest that plant metabolites of DCNA may exhibit carcinogenic activity, there is insufficient evidence to classify DCNA itself as a carcinogen in mammals . However, further investigation is warranted to fully understand its long-term effects on human health.

Metabolic Pathways

DCNA undergoes metabolic transformation in biological systems, particularly in rat hepatic microsomes. Research has shown that it is metabolized to form unique denitrosated products such as 3,5-dichloro-p-aminophenol (DCAP), which may possess different biological activities compared to the parent compound . This self-induction of metabolism suggests a complex interaction between DCNA and liver enzymes.

Case Studies

  • Inhalation Exposure Study : A study involving inhalation exposure to viable Aspergillus fumigatus spores demonstrated that DCNA could enhance immunological responses and histopathological changes in lung tissues of exposed mice. Notably, increased lung weights correlated with chronic inflammation and hyperplasia .
  • Plant Residue Analysis : An analytical method developed for detecting DCNA residues in agricultural products highlighted its persistence in soil and plant tissues. This raises concerns regarding environmental contamination and food safety .

Q & A

Basic Research Questions

Q. What experimental factors critically influence the yield of 3,5-dichloroaniline synthesized from DCN via diazotization?

  • Methodological Answer : Optimizing diazotization and deamination reactions requires precise control of sulfuric acid concentration (70–80% v/v), reaction temperature (0–5°C for diazotization; 40–50°C for deamination), and catalyst selection (e.g., NaNO₂). Under optimal conditions, yields can reach 79.6% .
  • Key Parameters :

FactorOptimal RangeImpact on Yield
H₂SO₄ concentration70–80% v/vEnsures efficient protonation and nitro group stability
Temperature0–5°C (diazotization)Minimizes side reactions
Catalyst (NaNO₂)1.1–1.3 molar equivalentsBalances reaction rate and byproduct formation

Q. How can DCN be quantitatively detected in environmental or biological samples?

  • Methodological Answer : Luminescent sensors, such as Cd(II)–Sm(III) nanoclusters or Zn-MOFs, enable rapid detection via triple-emissive quenching. Limits of detection (LODs) range from 0.95 μM (visible emission) to 2.81 μM (NIR emission) . For colorimetric analysis, DCN is reduced to 2,6-dichloro-p-phenylenediamine and oxidized to a blue indamine dye, with LODs <1 ppm in plant tissues .

Q. What solvent systems are suitable for dissolving DCN in non-aqueous media?

  • Methodological Answer : DCN is insoluble in water (6 mg/L at 20°C) but dissolves in polar aprotic solvents (e.g., acetone, dioxane) and ionic liquids like [BMIm][NTf₂]. Solutions in ionic liquids (51.17–79.17 mM) are stable for acidity function studies .

Advanced Research Questions

Q. What molecular interactions enable DCN to act as a pH reporter in ionic liquid systems?

  • Methodological Answer : DCN’s nitro group undergoes protonation-dependent electronic transitions in acidic ionic liquids. The Hammett acidity function (H₀) is quantified via UV-Vis spectroscopy, correlating with HNTf₂ concentration in [BMIm][NTf₂]. This system is used to study Brønsted acidity in non-aqueous environments .

Q. How does DCN contribute to dye synthesis, and what mechanistic steps are involved?

  • Methodological Answer : DCN serves as a diazo component in azo dye production. Diazotization with N-(2-hydroxyethyl)-N-methylaniline forms a diazonium salt, which undergoes coupling to yield disperse dyes for polyesters. The reaction requires pH control (pH 4–6) and temperatures below 10°C to stabilize intermediates .

Q. What degradation pathways and toxic byproducts arise from DCN in environmental matrices?

  • Methodological Answer : In textiles, DCN-containing dyes (e.g., Disperse Brown 22) degrade thermally (≥250°C) to release DCN and 4-nitroaniline. Microbial reduction in soil produces 2,6-dichloro-1,4-benzenediamine, a mutagenic derivative detected at 64 mg/kg in textile extracts .

Q. Why do MOF-based sensors exhibit selectivity for DCN over other pesticides?

  • Methodological Answer : Zn-MOF-1’s selectivity stems from electron-deficient aromatic rings that preferentially bind DCN via π-π stacking and hydrogen bonding. Competitive assays show minimal interference from Fe³⁺ or Cr(VI) ions, with >90% recovery in spiked fruit extracts .

Q. Safety and Handling Guidelines

  • Toxicity : DCN is harmful if swallowed (H303), causes skin/eye irritation (H315/H319), and may release toxic fumes upon heating .
  • Precautions : Use PPE (gloves, goggles) and work in a fume hood. Store in amber glass at 2–8°C to prevent photodegradation .

Properties

IUPAC Name

2,6-dichloro-4-nitroaniline
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InChI

InChI=1S/C6H4Cl2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
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InChI Key

BIXZHMJUSMUDOQ-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-]
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Molecular Formula

C6H4Cl2N2O2, Array
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DSSTOX Substance ID

DTXSID2020426
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Molecular Weight

207.01 g/mol
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Physical Description

Dichloran appears as yellow crystals or solid. Slight aniline odor. Used as a fungicide. Insoluble in water, but often formulated as a wettable powder (easily dispersed in water)., Yellow, odorless solid; [ICSC] Technical grade (>90% purity) is brownish yellow; [CHEMINFO], ODOURLESS YELLOW CRYSTALS.
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Boiling Point

at 0.27kPa: 130 °C
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Solubility

less than 0.1 mg/mL at 77 °F (NTP, 1992), In water, 6.3 mg/L at 20 °C, Soluble in ethanol and acid; slightly soluble in DMSO, All in g/L at 20 °C: 34 acetone; 4.6 benzene; 12 chloroform; 60 cyclohexane; 40 dioxane; 19 ethyl acetate, SLIGHTLY SOL IN NON-POLAR SOLVENTS, Solubility in water at 20 °C: none
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Density

0.28 (bulk)
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Vapor Pressure

1.2e-06 mmHg at 68 °F (NTP, 1992), 0.0000012 [mmHg], 0.16 mPa at 20 °C; 0.26 mPa /1.95X10-6 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C: 0.00016
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Color/Form

Yellow needles from alcohol and acetic acid, Yellow crystals

CAS No.

99-30-9
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Melting Point

374 to 378 °F (NTP, 1992), 195 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DICLORAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0871
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dichloro-4-nitroaniline
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2,6-Dichloro-4-nitroaniline
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2,6-Dichloro-4-nitroaniline
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2,6-Dichloro-4-nitroaniline
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2,6-Dichloro-4-nitroaniline
Reactant of Route 6
2,6-Dichloro-4-nitroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.